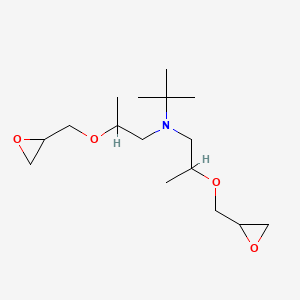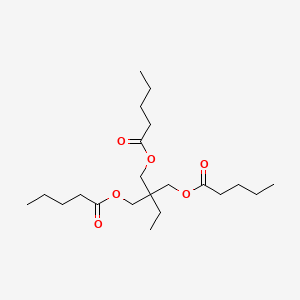
3,4,5,6-Tetrachloro-N-cyclooctylphthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6-Tetrachloro-N-cyclooctylphthalimide is a chemical compound with the molecular formula C16H15Cl4NO2 and a molecular weight of 395.1 g/mol. This compound is known for its unique structure, which includes a phthalimide group substituted with four chlorine atoms and a cyclooctyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide typically involves the reaction of phthalic anhydride with cyclooctylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions require careful control of temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of specialized reactors and purification techniques to achieve high-quality product standards.
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Chlorination reactions are carried out using reagents like thionyl chloride or phosphorus pentachloride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
3,4,5,6-Tetrachloro-N-cyclooctylphthalimide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and molecular biology.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.
Comparación Con Compuestos Similares
Phthalimide derivatives: Other phthalimide compounds with different substituents.
Chlorinated organic compounds: Compounds with similar chlorination patterns but different core structures.
Uniqueness: 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide is unique due to its specific combination of the phthalimide group and the cyclooctyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
67939-24-6 |
|---|---|
Fórmula molecular |
C16H15Cl4NO2 |
Peso molecular |
395.1 g/mol |
Nombre IUPAC |
4,5,6,7-tetrachloro-2-cyclooctylisoindole-1,3-dione |
InChI |
InChI=1S/C16H15Cl4NO2/c17-11-9-10(12(18)14(20)13(11)19)16(23)21(15(9)22)8-6-4-2-1-3-5-7-8/h8H,1-7H2 |
Clave InChI |
BUZJUKRHYPZXHT-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol](/img/structure/B15346347.png)








![4-[Diethyl(methyl)azaniumyl]-2,2-diphenylbutanimidate--hydrogen iodide (1/1)](/img/structure/B15346417.png)
![Palladium, di-mu-chlorodichlorobis[1,1'-thiobis[butane]]di-](/img/structure/B15346419.png)


